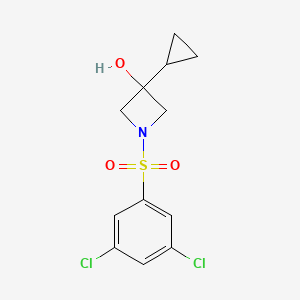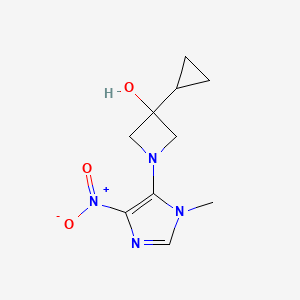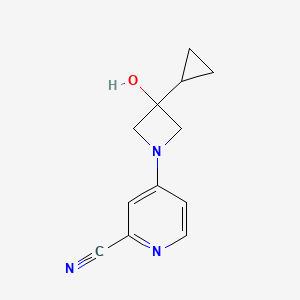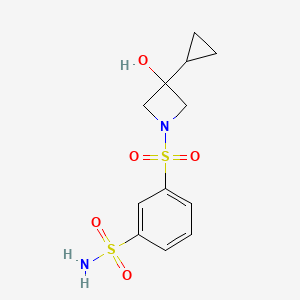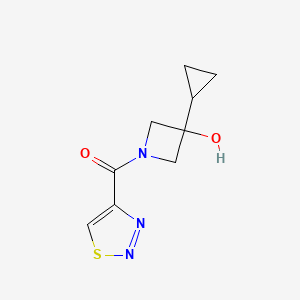
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of azetidinone and thiadiazole, which are two important classes of organic compounds.
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone has shown potential applications in scientific research, especially in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells and reduce the expression of certain oncogenes. In addition, this compound has shown antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone in lab experiments include its potential applications in drug development and its ability to inhibit the activity of certain enzymes. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation.
2. Studying the compound's mechanism of action in more detail to fully understand its effects on enzymes and cells.
3. Developing more efficient and cost-effective methods for synthesizing this compound.
4. Exploring the compound's potential as an antibacterial agent and its effectiveness against various strains of bacteria.
5. Studying the compound's pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone is a promising compound with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone involves the reaction of cyclopropylamine with 4-amino-1,2,5-thiadiazole-3-carboxylic acid followed by cyclization with ethyl chloroformate. This reaction results in the formation of the desired compound, which can be purified using standard techniques.
Propiedades
IUPAC Name |
(3-cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-8(7-3-15-11-10-7)12-4-9(14,5-12)6-1-2-6/h3,6,14H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZQXDCSLCNLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(=O)C3=CSN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)

![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)

![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
